Piericidin B1 N-oxide is a bioactive compound derived from the Streptomyces genus, specifically Streptomyces mobaraensis. This compound is notable for its potent inhibitory effects on the mitochondrial electron transport chain, particularly targeting NADH-ubiquinone reductase (complex I). The piericidins, including Piericidin B1 N-oxide, are characterized by their structural similarity to coenzyme Q, which facilitates their role as inhibitors of complex I. This class of compounds has garnered attention not only for its biological activity but also for its potential applications in pharmacology and biochemistry .
Piericidin B1 N-oxide is classified as a natural product and belongs to the broader category of piericidins. These compounds are secondary metabolites produced by certain Streptomyces species. The biosynthetic pathways leading to piericidins have been explored, revealing insights into their structural features and biological functions. The classification of Piericidin B1 N-oxide emphasizes its role as an inhibitor of mitochondrial function, which is critical in various biological processes .
The total synthesis of Piericidin B1 N-oxide has been achieved through several synthetic strategies. A prominent method involves an inverse electron demand Diels–Alder reaction, which is used to construct the pyridine core. This reaction is followed by Lewis acid-promoted aromatization to yield the functionalized pyridine structure. Key steps in the synthesis include:
The synthetic pathway allows for the modification of structural features, enabling the production of various analogues with potential therapeutic applications. The stereochemical assignments made during synthesis are confirmed through optical rotation measurements and other spectroscopic methods .
The molecular structure of Piericidin B1 N-oxide features a pyridine ring with specific substituents that contribute to its biological activity. The compound's structure can be represented as follows:
The molecular formula for Piericidin B1 N-oxide is C₁₅H₁₇N₃O₃S, with a molecular weight of approximately 319.37 g/mol. Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm structural integrity during synthesis and analysis .
Piericidin B1 N-oxide undergoes several chemical reactions that are crucial for its biological activity. Notably, it acts as an inhibitor of NADH-ubiquinone oxidoreductase (complex I), which is essential in cellular respiration.
The mechanism by which Piericidin B1 N-oxide inhibits complex I involves competitive binding with ubiquinone, mimicking its structure and interfering with electron transport processes. This inhibition can lead to significant metabolic alterations within cells, highlighting the compound's potential in cancer therapy and other applications .
The mechanism of action for Piericidin B1 N-oxide primarily revolves around its interaction with complex I in the mitochondrial electron transport chain. By binding to this enzyme, it disrupts normal electron flow, leading to reduced ATP production and increased reactive oxygen species generation.
Research indicates that Piericidin B1 N-oxide reversibly inhibits cell growth in various cancer cell lines, including A431 cells. In vivo studies demonstrate its ability to suppress tumor growth in models such as Ehrlich carcinoma . The detailed understanding of this mechanism aids in exploring therapeutic uses against metabolic diseases and cancers.
Piericidin B1 N-oxide appears as a solid at room temperature with specific melting points that can vary based on purity and crystallization conditions.
The compound exhibits solubility in organic solvents such as methanol and dichloromethane but has limited solubility in water. Its stability can be influenced by environmental conditions such as pH and temperature.
Analytical techniques such as High Performance Liquid Chromatography (HPLC) and spectroscopic methods (NMR, UV-Vis) are employed to characterize Piericidin B1 N-oxide comprehensively .
Piericidin B1 N-oxide has significant scientific applications due to its biological properties:
Piericidin B1 N-oxide was first isolated in the early 1990s from the fermentation broth of Streptomyces sp. MJ288-OF3, identified during targeted screening for phosphatidylinositol (PI) turnover inhibitors [1] [3]. Its discovery marked a significant advancement in the piericidin family, as it represented the first N-oxidized derivative with distinct bioactivity. Unlike terrestrial counterparts, this compound was isolated alongside piericidin B5 N-oxide and piericidin B5, highlighting actinomycetes' enzymatic capacity for N-oxidation [1] [6]. Subsequent studies revealed its production by mangrove sediment-derived Streptomyces strains (e.g., SCSIO NS126), emphasizing marine ecosystems as prolific sources of structurally unique piericidins [6]. Strain-specific fermentation conditions (e.g., pH 4.0, 30-hour incubation) were critical for its yield optimization, reflecting biosynthetic sensitivity to environmental factors [6].
Table 1: Discovery Timeline of Piericidin B1 N-oxide
Year | Event | Source Organism | Reference |
---|---|---|---|
1991 | Initial isolation and structure elucidation | Streptomyces sp. MJ288-OF3 | [1] [3] |
1994 | Antitumor activity reported | Cultured mycelium | [3] |
2021 | Identification in marine-derived strains | Streptomyces psammoticus | [6] |
Piericidin B1 N-oxide (C₂₅H₃₉NO₅) shares the core 4-pyridinol scaffold characteristic of piericidins but features a critical N-oxide modification at the pyridine nitrogen, distinguishing it from non-oxidized analogs like piericidin A1 and B1 [1] [7]. Its structure comprises:
Comparative crystallographic studies with piericidin A1 reveal that the N-oxide group disrupts planarity, reducing π-stacking efficiency with ubiquinone-binding site residues (e.g., Tyr108 and His59 in mammalian Complex I) [7]. This structural perturbation correlates with differential inhibitory kinetics compared to piericidin A1 [7].
Table 2: Structural Comparison of Key Piericidins
Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Special Features |
---|---|---|---|---|
Piericidin B1 N-oxide | C₂₅H₃₉NO₅ | 433.58 g/mol | Pyridine N-oxide, 2,3-dimethoxy, C10-OH | Enhanced polarity |
Piericidin A1 | C₂₅H₃₇NO₄ | 415.57 g/mol | 4-Hydroxypyridine, 2,3-dimethoxy, C10-OH | Ubiquinone-mimetic side chain |
Piericidin B1 | C₂₄H₃₇NO₄ | 403.56 g/mol | 4-Hydroxypyridine, 2-methoxy, C10-OH | Lacks C-3 methoxy group |
Glucopiericidin A | C₃₁H₄₇NO₉ | 577.71 g/mol | 10-O-β-d-glucoside | Glycoside derivative, improved solubility |
Piericidin B1 N-oxide inhibits phosphatidylinositol (PI) turnover in epidermal growth factor (EGF)-stimulated A431 cells (IC₅₀ = 0.8 μM), selectively blocking orthophosphate labeling of PI without affecting phosphatidic acid synthesis [3]. This specificity contrasts with piericidin A1 and B1, which primarily target mitochondrial Complex I [3] [7]. At pharmacologically relevant concentrations (1–5 μM), it reversibly arrests the growth of Ehrlich carcinoma in vivo (70% tumor growth suppression in mice models) and induces G0/G1 cell cycle arrest in OS-RC-2 renal carcinoma cells [3] [6]. Unlike classical DNA-intercalating agents, it spares nucleic acid and protein synthesis pathways, minimizing off-target cytotoxicity [3].
Biosynthetically, Piericidin B1 N-oxide derives from piericidin B1 via cytochrome P450-mediated N-oxidation, a rare tailoring step in piericidin pathways [1] [6]. Gene clusters like pie from Streptomyces sp. reveal oxidoreductases (PieE2) as catalysts for this modification [1] [6]. This pathway enables the generation of analogs such as JBIR-02 (pyridone tautomer) and glucosylated derivatives (e.g., glucopiericidin A), which exhibit modified bioactivities [1] [6].
Table 3: Antitumor Activity of Piericidin B1 N-oxide and Analogs
Compound | Cell Line | Activity (IC₅₀) | Primary Mechanism | Reference |
---|---|---|---|---|
Piericidin B1 N-oxide | A431 | 0.8 μM (PI turnover) | Inhibits EGF-dependent PI synthesis | [3] |
Ehrlich carcinoma | 70% tumor suppression (10 mg/kg) | Cell cycle arrest (G0/G1 phase) | [3] | |
Piericidin L | OS-RC-2 | 1.2 μM | Apoptosis induction | [6] |
11-Demethyl-glucopiericidin A | ACHN | 2.3 μM | Mitochondrial membrane depolarization | [6] |
As a mechanistic probe, Piericidin B1 N-oxide illuminates crosstalk between PI signaling and mitochondrial metabolism in cancer cells [3] [6]. Its structural novelty has inspired synthetic campaigns toward N-oxide-containing piericidin analogs, leveraging late-stage heterobenzylic Stille couplings and asymmetric aldol reactions [5]. Current research prioritizes glycosylated derivatives (e.g., 4′-deoxytalopiericidins) to enhance water solubility while retaining target specificity [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7